![molecular formula C7H13NO3 B14754436 (4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one](/img/structure/B14754436.png)
(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic antibiotics that have been used in various applications, including as intermediates in organic synthesis and as pharmaceutical agents. This compound is notable for its stereochemistry, which can influence its reactivity and interactions in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of (S)-2-amino-1-propanol with a suitable carbonyl compound, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a model compound for studying enzyme interactions and stereochemistry.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
相似化合物的比较
Similar Compounds
- (4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one
- (4S)-3-[(2R)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one
- (4R)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions. Compared to its stereoisomers, this compound may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-5-4-11-7(10)8(5)3-6(2)9/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI 键 |
DQDLABREMRLREN-WDSKDSINSA-N |
手性 SMILES |
C[C@H]1COC(=O)N1C[C@H](C)O |
规范 SMILES |
CC1COC(=O)N1CC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


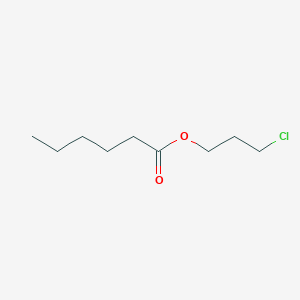
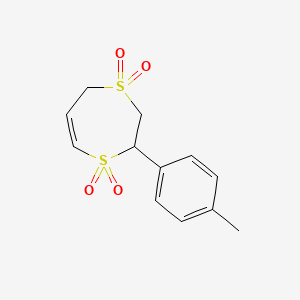


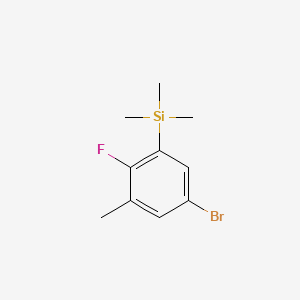
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14754400.png)
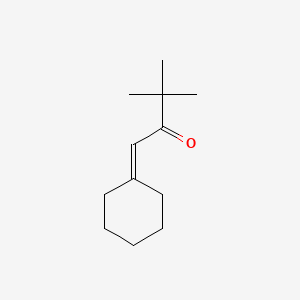
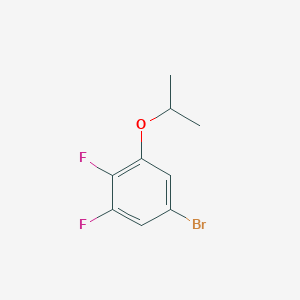
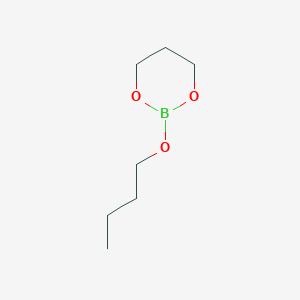
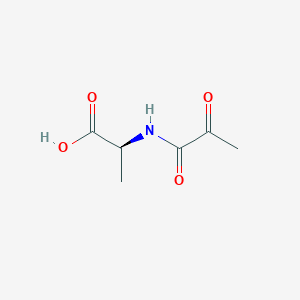
![[4-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B14754430.png)
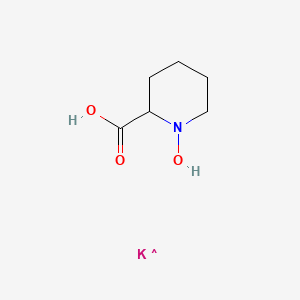
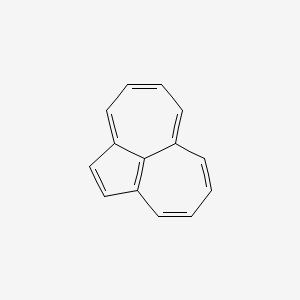
![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
